![molecular formula C23H17FN2OS B2955039 (Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide CAS No. 313531-45-2](/img/structure/B2955039.png)
(Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide” is a complex organic compound. It contains a benzamide moiety, a thiazole ring, and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzamide moiety might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been studied for their antimicrobial properties . They are known to exhibit activity against a variety of microbial strains, making them valuable in the development of new antimicrobial agents . The presence of substituents like fluorine and the phenyl ring in the compound’s structure can potentially enhance its antimicrobial efficacy.
Anticancer Potential
The structural motif of thiazoles is found in several anticancer drugs. Research has shown that modifications of the thiazole ring, such as those present in our compound, can lead to molecules with potent antitumor activities . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival.
Anti-Inflammatory Uses
Thiazole derivatives are also explored for their anti-inflammatory effects. The compound could be utilized in the synthesis of drugs aimed at treating inflammatory conditions due to the inherent properties of the thiazole moiety .
Antiviral and Antiretroviral Applications
With the thiazole core being a part of antiretroviral drugs like ritonavir, the compound we are analyzing may have potential applications in the treatment of viral infections, including HIV/AIDS . Its structural features could be optimized to enhance its interaction with viral enzymes or proteins.
Antidiabetic Activity
Thiazole derivatives have been identified to possess antidiabetic properties . The compound could be investigated for its ability to modulate enzymes or receptors involved in glucose metabolism, offering a new avenue for diabetes treatment .
Neuroprotective Effects
Compounds containing thiazole structures have shown promise in the treatment of neurodegenerative diseases. The compound’s potential anti-Alzheimer’s activity could be due to its interaction with enzymes or receptors in the brain that are implicated in the disease’s pathology .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2OS/c1-15-11-13-16(14-12-15)20-21(17-7-3-2-4-8-17)28-23(25-20)26-22(27)18-9-5-6-10-19(18)24/h2-14H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPGATGHZDMRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide |
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